

What are the chemical properties of Dehydroindapamide-d3?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroindapamide-d3*

Cat. No.: *B564965*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Dehydroindapamide-d3**

For Researchers, Scientists, and Drug Development Professionals

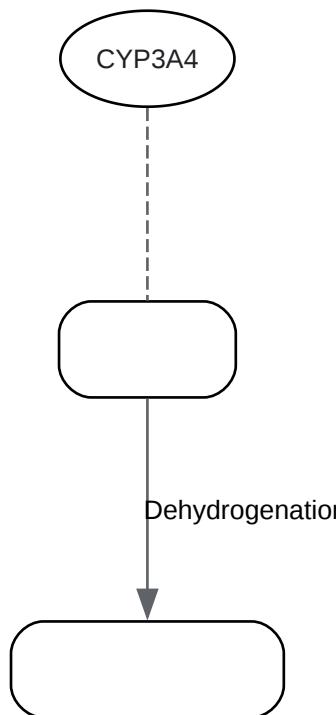
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic context of **Dehydroindapamide-d3**. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Chemical Properties

Dehydroindapamide-d3 is the deuterated form of Dehydroindapamide, a known metabolite of the antihypertensive drug Indapamide.^{[1][2]} The inclusion of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies as an internal standard.

Quantitative Data Summary

The following table summarizes the key computed chemical properties of **Dehydroindapamide-d3**.


Property	Value	Source
Molecular Formula	$C_{16}H_{11}D_3ClN_3O_3S$	[2]
Molecular Weight	366.83 g/mol	[2]
Exact Mass	366.0632704 Da	[3]
IUPAC Name	4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide	[3]
CAS Number	1185057-48-0	[2] [4]
XLogP3	2.9	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	2	[3]
Topological Polar Surface Area	103 Å ²	[3] [5]
Heavy Atom Count	24	[3]

Synthesis and Metabolism

Dehydroindapamide is a metabolite of Indapamide, formed through a dehydrogenation reaction catalyzed primarily by the cytochrome P450 enzyme CYP3A4.[\[1\]](#) **Dehydroindapamide-d3**, being a labeled version, follows the same metabolic pathway.

Metabolic Pathway of Indapamide to Dehydroindapamide

The metabolic conversion of Indapamide to Dehydroindapamide is a key transformation. The following diagram illustrates this P450-mediated dehydrogenation.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Indapamide to Dehydroindapamide.

Experimental Synthesis Protocol

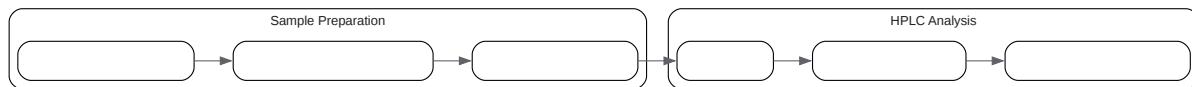
The synthesis of the non-deuterated analog, Dehydroindapamide, has been described and can be adapted for the deuterated form.^[1] The synthesis involves the oxidation of Indapamide.

Materials:

- Indapamide
- 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
- Dichloromethane (CH_2Cl_2)
- Acetone
- Neutral alumina grade III
- Silica gel for thin-layer chromatography (TLC)

Procedure:

- Dissolve 100 mg of Indapamide in a mixture of 50 ml of CH_2Cl_2 and 300 ml of acetone.
- Add 80 mg of DDQ to the solution. The reaction is rapid, indicated by the discoloration of DDQ within approximately 10 minutes.
- Filter the reaction mixture over neutral alumina grade III.
- Purify the eluate using thin-layer chromatography on silica gel with a mobile phase of chloroform/acetone (8:2).
- The final product, Dehydroindapamide, can be isolated.


This protocol can be adapted for **Dehydroindapamide-d3** by starting with the appropriately deuterated Indapamide precursor.

Analytical Methodologies

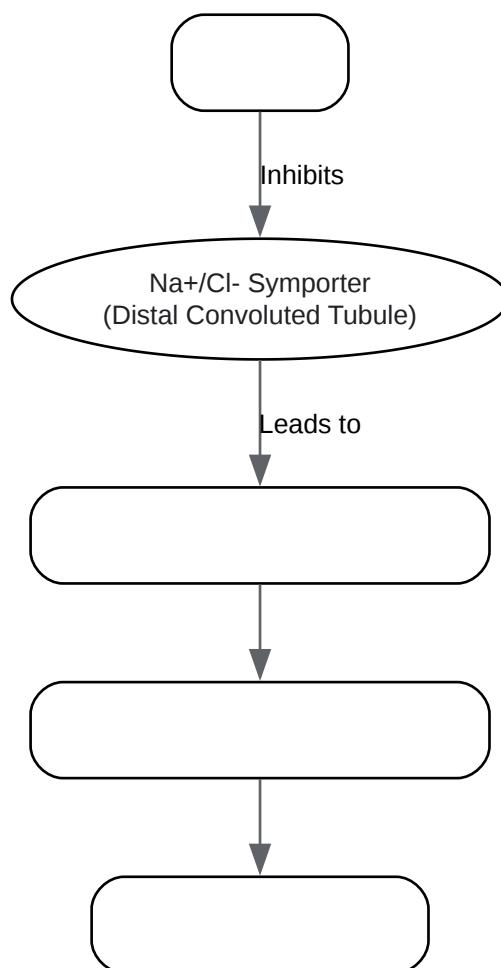
A variety of analytical techniques can be employed for the detection and quantification of Indapamide and its metabolites, which would be applicable to **Dehydroindapamide-d3**. These methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[\[6\]](#)

General HPLC Workflow for Analysis

The following diagram outlines a typical workflow for the analysis of **Dehydroindapamide-d3** in biological samples.

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of **Dehydroindapamide-d3**.


Mechanism of Action of Parent Compound: Indapamide

Understanding the mechanism of action of the parent drug, Indapamide, provides context for the relevance of its metabolites. Indapamide exhibits a dual mechanism of action, contributing to its antihypertensive effects.^[7]

- **Diuretic Effect:** Indapamide acts on the distal convoluted tubule in the kidneys, where it inhibits the sodium-chloride symporter.^[8] This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium and water, which in turn reduces blood volume.^{[8][9]}
- **Vascular Effect:** Indapamide also has a direct vasodilatory effect on blood vessels.^[8] This is thought to involve the modulation of calcium ion channels in vascular smooth muscle cells, leading to their relaxation and a decrease in peripheral resistance.^[10]

Signaling Pathway of Indapamide's Diuretic Action

The primary diuretic action of Indapamide involves the inhibition of the $\text{Na}^+ \text{-} \text{Cl}^-$ symporter in the renal tubules.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Indapamide's diuretic action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indoliny)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Dehydro Indapamide-d3 | C16H14CIN3O3S | CID 46780586 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Dehydro Indapamide-d3 | 1185057-48-0 [chemicalbook.com]
- 5. Dehydroindapamide | C16H14CIN3O3S | CID 45748 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 9. Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. The possible mode of action of indapamide: a review - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of Dehydroindapamide-d3?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564965#what-are-the-chemical-properties-of-dehydroindapamide-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com